molecular formula C29H50N10O10 B12570775 L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- CAS No. 199334-71-9

L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl-

Cat. No.: B12570775
CAS No.: 199334-71-9
M. Wt: 698.8 g/mol
InChI Key: WDZALHCYXLUMQF-WLNPFYQQSA-N
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Description

L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl-: is a peptide compound composed of six amino acids: L-glutamine, L-histidine, L-serine, L-serine, L-lysine, and L-leucine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The histidine and serine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific modifications. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering downstream signaling cascades that regulate cellular functions. The exact pathways depend on the biological context and the specific peptide sequence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutamine, L-histidyl-L-seryl-L-seryl-L-lysyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of glutamine, histidine, serine, lysine, and leucine residues allows for diverse interactions and functions in biological systems.

Properties

CAS No.

199334-71-9

Molecular Formula

C29H50N10O10

Molecular Weight

698.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C29H50N10O10/c1-15(2)9-20(26(45)36-19(29(48)49)6-7-23(32)42)37-25(44)18(5-3-4-8-30)35-27(46)22(13-41)39-28(47)21(12-40)38-24(43)17(31)10-16-11-33-14-34-16/h11,14-15,17-22,40-41H,3-10,12-13,30-31H2,1-2H3,(H2,32,42)(H,33,34)(H,35,46)(H,36,45)(H,37,44)(H,38,43)(H,39,47)(H,48,49)/t17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

WDZALHCYXLUMQF-WLNPFYQQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N

Origin of Product

United States

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